molecular formula C11H22ClN3O B3027397 4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride CAS No. 1286265-13-1

4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride

Cat. No.: B3027397
CAS No.: 1286265-13-1
M. Wt: 247.76
InChI Key: FJJMZDKHFCAOEG-UHFFFAOYSA-N
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Description

4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C11H22ClN3O and a molecular weight of 247.77 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and a cyclopentyl group, making it a valuable compound in various scientific research fields.

Scientific Research Applications

4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride has a wide range of scientific research applications, including:

Safety and Hazards

Safety measures should be taken when handling this compound. If inhaled, the person should be moved to fresh air and kept comfortable for breathing. If it comes into contact with skin or eyes, rinse with water and seek medical advice if irritation persists. If swallowed, rinse mouth and seek medical advice . It’s also important to prevent spills from entering sewers, watercourses, or low areas .

Preparation Methods

Chemical Reactions Analysis

4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity. This can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

4-Amino-N-cyclopentylpiperidine-1-carboxamide hydrochloride can be compared with other similar compounds, such as:

  • 4-Amino-N-cyclohexylpiperidine-1-carboxamide hydrochloride
  • 4-Amino-N-cyclopropylpiperidine-1-carboxamide hydrochloride

These compounds share similar structural features but differ in the size and shape of the cycloalkyl group attached to the piperidine ring. The uniqueness of this compound lies in its specific cyclopentyl substitution, which can influence its chemical properties and biological activity .

Properties

IUPAC Name

4-amino-N-cyclopentylpiperidine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.ClH/c12-9-5-7-14(8-6-9)11(15)13-10-3-1-2-4-10;/h9-10H,1-8,12H2,(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJJMZDKHFCAOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286265-13-1
Record name 1-Piperidinecarboxamide, 4-amino-N-cyclopentyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286265-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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